4-Heptyloxyphenol

Beschreibung

a steroidogenic factor-1 inverse agonist; structure in first source

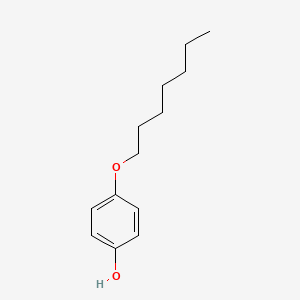

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-heptoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBABTUFXQLADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022483 | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-86-0 | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Heptyloxyphenol: A Versatile Building Block in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound that has garnered significant interest in various fields of scientific research. Its unique molecular structure, featuring a phenol group and a seven-carbon alkyl chain ether linkage, makes it a valuable precursor and active agent in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role in the development of liquid crystals and its diverse biological activities. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to facilitate its use in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [1][2] |

| Molecular Weight | 208.3 g/mol | [1] |

| Melting Point | 60-63 °C | [3][4] |

| Boiling Point | 325.3 °C (estimated) | [1][4] |

| CAS Number | 13037-86-0 | [3][5] |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of hydroquinone with a 1-haloheptane (e.g., 1-bromoheptane) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in a suitable solvent such as ethanol or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution to deprotonate one of the hydroxyl groups of the hydroquinone, forming a phenoxide ion.

-

Nucleophilic Attack: Add 1-bromoheptane to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the 1-bromoheptane in an Sₙ2 reaction.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Applications in Liquid Crystal Research

This compound serves as a fundamental building block, or synthon, in the synthesis of more complex calamitic (rod-shaped) liquid crystals.[6][7] The presence of the flexible heptyloxy chain and the rigid phenyl ring contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[8][9] These materials are crucial for applications in display technologies and optoelectronic devices.[6]

Derivatives of this compound are often key components in nematic liquid crystal mixtures used in supertwist liquid crystal displays (STN-LCDs).[10] While specific formulations are often proprietary, the general principle involves mixing several liquid crystalline compounds to achieve desired properties such as a broad nematic temperature range, low viscosity, and optimal refractive index anisotropy.[11][12]

| Property of Liquid Crystal Mixtures Containing 4-Alkoxyphenol Derivatives | Typical Range |

| Nematic Phase Temperature Range | Wide (e.g., -20 to 80 °C) |

| Viscosity | Low (for fast switching times) |

| Refractive Index Anisotropy (Δn) | Optimized for display mode (e.g., 0.1-0.2) |

Biological and Pharmacological Research

This compound has demonstrated a range of biological activities, making it a molecule of interest for drug discovery and development professionals.

Anticancer Activity via EGFR Inhibition

Research has indicated that this compound can inhibit the growth of various cancer cells.[1] This activity is attributed to its ability to bind to protein tyrosine kinases and inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[1] The binding is reversible and does not cause permanent damage to the kinase.[1] Inhibition of EGFR signaling disrupts downstream pathways that control cell proliferation and survival, potentially leading to a decrease in tumor size.[1][13][14][15]

A common method to assess EGFR inhibition is a kinase assay, which measures the phosphorylation of a substrate peptide.

-

Plate Preparation: Add the EGFR enzyme, a specific peptide substrate, and varying concentrations of the inhibitor (this compound) to the wells of a microtiter plate.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP and autoradiography, or more commonly, using phosphospecific antibodies in an ELISA format or luminescence-based assays like ADP-Glo™.[7][13][16][17][18]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Modulation of Steroid Hormone Synthesis

This compound has been identified as a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1).[3] SF-1 is a key regulator of adrenal and gonadal development and steroidogenesis. As an inverse agonist, this compound reduces the constitutive activity of SF-1, thereby inhibiting the expression of SF-1 target genes involved in steroid hormone synthesis.[3] It displays no significant activity at other receptors like estrogen, LRH-1, ROR, ERR, or Nurr receptors, highlighting its selectivity.[3] Additionally, it has been shown to inhibit progesterone receptors.[1]

| Target Receptor | Activity of this compound | IC₅₀ | Reference |

| Steroidogenic Factor-1 (SF-1) | Selective Inverse Agonist | 50-100 nM | [3] |

| Progesterone Receptor | Inhibitor | Not specified | [1] |

The Receptor Selection and Amplification Technology (R-SAT®) is a functional cell-based assay used to identify inverse agonists of constitutively active receptors like SF-1.[2][3]

-

Cell Culture: Utilize a cell line (e.g., NIH 3T3 cells) that has been engineered to express SF-1. These cells are dependent on the constitutive activity of SF-1 for their proliferation.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a period that allows for effects on cell proliferation to become apparent.

-

Proliferation Measurement: Quantify cell proliferation using a standard method, such as a colorimetric assay (e.g., MTT or AlamarBlue) or by measuring DNA synthesis (e.g., BrdU incorporation).

-

Data Analysis: A decrease in cell proliferation in the presence of this compound, compared to a vehicle control, indicates inverse agonist activity. The data is used to generate a dose-response curve and calculate the IC₅₀ value.

Antibacterial Activity

This compound has demonstrated antibacterial properties against several bacterial strains.[19]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Porphyromonas gingivalis | 0.10 mM | [19] |

| Streptococcus artemidis | 0.21 mM | [19] |

| Streptococcus sobrinus | 0.14 mM | [19] |

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.[6][10][11][14][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the growth medium.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a compound with significant utility in both materials science and biological research. Its role as a building block for liquid crystals is well-established, contributing to the development of advanced display technologies. Furthermore, its diverse biological activities, including anticancer, hormonal modulation, and antibacterial effects, present exciting opportunities for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers looking to explore the potential of this compound in their respective fields. Further research into its mechanisms of action and the development of its derivatives could unlock even more applications in the future.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Inverse agonist activity of steroidogenic factor SF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. promega.com [promega.com]

- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. researchgate.net [researchgate.net]

- 16. promega.com.cn [promega.com.cn]

- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Williamson Synthesis [organic-chemistry.org]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties of 4-Heptyloxyphenol (CAS: 13037-86-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Heptyloxyphenol (CAS Number: 13037-86-0). The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical methods are also provided, alongside graphical representations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is an organic compound classified as a 4-alkoxyphenol.[1] It is characterized by a phenol group with a heptyloxy substituent at the para position.[2] This structure imparts both hydrophobic and polar characteristics to the molecule.[2] The compound typically appears as a white to light beige or pale yellow crystalline powder.[2][3][4][5][6]

Identification and Structure

| Property | Value | Reference |

| CAS Number | 13037-86-0 | [2][3][4][5][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₁₃H₂₀O₂ | [2][3][4][5][6][7][9][10][12][13][14][15] |

| Molecular Weight | 208.30 g/mol | [2][3][4][6][7][9][10][12][13][14][15] |

| IUPAC Name | 4-(heptyloxy)phenol | [9][10] |

| Synonyms | p-(Heptyloxy)phenol, Hydroquinone monoheptyl ether, 4-heptoxyphenol | [2][3][4][6][9][16][17] |

| InChI | InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | [2][10][13][17] |

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N | [2][10][13] |

| SMILES | CCCCCCCOC1=CC=C(C=C1)O | [2][10][12][13][16] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 60-63 °C | [3][4][5][8][11][17] |

| 64-65 °C | [7] | |

| Boiling Point | 307.5 °C (rough estimate) | [3][4][8][11][17] |

| 312 °C | [7] | |

| 325.30 °C | [16] | |

| Density | 0.9962 g/cm³ (rough estimate) | [3][4][8][11][17] |

| Refractive Index | 1.4860 (estimate) | [3][4][8][11][17] |

| pKa | 10.35 ± 0.15 (Predicted) | [3][4][8][11][17] |

| LogP | 4.01 | [7] |

| 4.54 (ALOGPS) | [1] | |

| 4.17 (ChemAxon) | [1] | |

| Vapor Pressure | 0.000123 mmHg at 25°C | [8][17] |

| Flash Point | 144.8 °C | [8][16][17] |

Solubility and Storage

| Property | Value | Reference |

| Solubility | Insoluble in water. | [7] |

| Soluble in DMSO (> 10 mM). | [3][11] | |

| In DMSO: 100 mg/mL (480.08 mM); requires ultrasonic treatment. | [12] | |

| Storage | Sealed in a dry, room temperature environment. | [3][4][8][11][17] |

| Store in a cool, dry, well-ventilated area away from incompatible substances. | [7] | |

| Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [12] |

Biological Activity

This compound is a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), with an IC₅₀ of 50-100 nM.[3][4] It displays no activity at estrogen, LRH-1, ROR, ERR, or Nurr receptors.[3][4] As an inverse agonist, it inhibits SFRE-mediated transcription.[3][4] SF-1 is a critical transcription factor in the development of adrenal glands and gonads and regulates the expression of genes involved in steroidogenesis.[1][5][10][11][12] The compound has also demonstrated antibacterial activity against Porphyromonas gingivalis, Streptococcus artemidis, and Streptococcus sobrinus.[12]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the Steroidogenic Factor-1 (SF-1) signaling pathway. In this pathway, SF-1, often activated by the PKA signaling cascade, binds to Steroidogenic Factor Responsive Elements (SFREs) in the promoter regions of target genes, initiating their transcription. As an inverse agonist, this compound binds to SF-1 and prevents this transcriptional activation.

References

- 1. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. s4science.at [s4science.at]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 10. academic.oup.com [academic.oup.com]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. SF-1 (NR5A1) expression is stimulated by the PKA pathway and is essential for the PKA-induced activation of LIPE expression in Y-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 14. researchgate.net [researchgate.net]

- 15. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Nomenclature of 4-Heptyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the synonyms, alternative names, and chemical identifiers for 4-Heptyloxyphenol. The information is curated to support research, development, and communication within the scientific community by ensuring clarity and precision in substance identification.

Chemical Identity and Structure

This compound is an organic compound classified as an aromatic ether.[1][2] It is characterized by a phenol group where the hydrogen of the hydroxyl group is substituted by a heptyl chain at the para (4) position.[3] This structure imparts both hydrophobic (due to the long alkyl chain) and polar (due to the hydroxyl group) characteristics to the molecule.[3]

Nomenclature and Synonyms

The consistent and accurate naming of chemical compounds is critical for unambiguous scientific communication. This compound is known by a variety of systematic, common, and commercial names. Below is a comprehensive list of these identifiers.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 4-(heptyloxy)phenol | [1][4] |

| CAS Registry Number | 13037-86-0 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C13H20O2 | [1][2][3][4][5][6][7][8][9][11][12] |

| Molecular Weight | 208.30 g/mol | [1][2][4][5][8][11] |

A comprehensive list of synonyms and alternative names is provided in the table below for easy reference.

| Synonym/Alternative Name | Source(s) |

| 4-(Heptyloxy)phenol | [1][3][7][8][9][13][14][15] |

| p-(Heptyloxy)phenol | [1][3][7][8][9][10][12][14][15] |

| 4-heptoxyphenol | [1][2][6][9][12] |

| p-Heptoxyphenol | [3][7] |

| Phenol, 4-(heptyloxy)- | [1][3][6][7][9][10][12] |

| Phenol, p-(heptyloxy)- | [3][6][7][10] |

| p-n-Heptyloxyphenol | [1][6][9][10][11][12][13] |

| Hydroquinone Monoheptyl Ether | [1][5] |

| Hydroquinone mono-n-heptyl ether | [6][9] |

| 4-(Heptyloxy)benzolol | [1][3][9] |

| AC 45594 | [2][3][12] |

| 4-n-Heptyloxyphenol | [1] |

| J27.312K | [1][10] |

Chemical Descriptors and Identifiers

For computational and database purposes, a variety of chemical descriptors are used.

| Descriptor Type | Value | Source(s) |

| SMILES | CCCCCCCOC1=CC=C(C=C1)O | [1][3][4][12][13] |

| InChI | InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | [1][3][7][9][12] |

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N | [1][3][4][7][12] |

| ChEBI ID | CHEBI:34406 | [1] |

| PubChem CID | 25641 | [1] |

| EC Number | 627-297-5 | [1][9] |

| RTECS Number | SL4860000 | [6][8] |

| Beilstein Registry Number | 1871129 | [1][8] |

Experimental Data and Applications

While this document focuses on nomenclature, it is noteworthy that this compound is utilized in various research and industrial applications. It has been investigated for its antibacterial activity against pathogens such as P. gingivalis, S. artemidis, and Str. sobrinus.[14] Furthermore, it is described as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1).[2] The compound is also used as an intermediate in organic synthesis and in the formulation of certain materials.[3]

The physical properties of this compound are reported as a white to light beige crystalline powder or an off-white powder.[2][6] The melting point is cited to be in the range of 60-63 °C or 64-65 °C.[6][8]

Logical Relationships in Chemical Identification

The accurate identification of a chemical substance relies on a hierarchical and interconnected set of identifiers. The relationship between these identifiers can be visualized as a workflow, ensuring that a researcher can cross-reference and verify the identity of this compound from various starting points.

Caption: Logical workflow for the identification of this compound.

References

- 1. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13037-86-0 [chemicalbook.com]

- 3. CAS 13037-86-0: 4-(Heptyloxy)phenol | CymitQuimica [cymitquimica.com]

- 4. 4-(HEPTYLOXY)PHENOL | CAS 13037-86-0 [matrix-fine-chemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 13037-86-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. KEGG COMPOUND: C14236 [genome.jp]

- 12. CNP0305639.0 - COCONUT [coconut.naturalproducts.net]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0246434) [hmdb.ca]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | p-(Heptyloxy)phenol | Aryls | Ambeed.com [ambeed.com]

Historical literature review of 4-Heptyloxyphenol studies.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the historical and current scientific literature on 4-Heptyloxyphenol (CAS: 13037-86-0). It consolidates key findings on its physicochemical properties, synthesis, biological activities, and potential metabolic pathways. The information is presented to support ongoing research and development efforts in related fields.

Physicochemical and Structural Properties

This compound, also known as p-(heptyloxy)phenol, is an aromatic ether classified chemically as a 4-alkoxyphenol. It consists of a phenol ring where the hydrogen of the hydroxyl group at position 4 is substituted with a heptyl chain. The compound typically appears as a white to light beige crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | |

| Molecular Weight | 208.30 g/mol | |

| Melting Point | 60-63 °C | |

| Boiling Point | ~307.5 - 312 °C (estimate) | N/A |

| pKa (Strongest Acidic) | 9.93 - 10.35 (Predicted) | N/A |

| LogP (Octanol-Water Partition Coefficient) | 4.01 - 4.54 (Predicted) | N/A |

| Appearance | White to light beige crystalline powder | |

| Solubility | Insoluble in water | N/A |

| IUPAC Name | 4-heptoxyphenol | |

| SMILES | CCCCCCCOC1=CC=C(C=C1)O |

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol derivative.

Experimental Protocol: General Williamson Ether Synthesis for this compound

This protocol is a generalized procedure based on established methods for the synthesis of 4-alkoxyphenols.

-

Deprotonation: Hydroquinone (1 equivalent), the starting phenol, is dissolved in a suitable polar aprotic solvent such as acetonitrile or THF. A base (1.2-2 equivalents), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the suspension to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. The mixture is stirred at room temperature or 0 °C for 1-2 hours.

-

Alkylation: A heptyl halide (1 equivalent), such as 1-bromoheptane or 1-iodoheptane, is added to the reaction mixture. The reaction proceeds via an Sₙ2 mechanism where the phenoxide attacks the primary alkyl halide. The mixture is stirred for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, inorganic salts are removed by filtration. The filtrate is then washed sequentially with water and a brine solution.

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Biological Activity and Signaling Pathways

The primary biological activity identified for this compound is its role as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1, NR5A1).

3.1. Inverse Agonism of Steroidogenic Factor-1 (SF-1)

SF-1 is a key transcriptional regulator essential for the development of adrenal and gonadal glands and the control of steroid hormone synthesis. Unlike many nuclear receptors, SF-1 is constitutively active, meaning it promotes gene transcription without a known natural ligand. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response.

This compound has been identified as a potent and selective SF-1 inverse agonist with an IC₅₀ value in the range of 50-100 nM. It has been shown to inhibit the expression of SF-1 target genes, thereby reducing the production of steroid hormones.

Table 2: Biological Activity Data

| Target | Activity | Potency (IC₅₀) | Selectivity | Source(s) |

|---|---|---|---|---|

| Steroidogenic Factor-1 (SF-1, NR5A1) | Inverse Agonist | 50-100 nM | No activity at Estrogen, LRH-1, ROR, ERR, or Nurr receptors |

| Adrenocortical Carcinoma Cells (e.g., H295R) | Anti-proliferative | 7.3 µM | Also affects SF-1 negative cell lines, suggesting off-target effects at higher concentrations | |

Experimental Protocol: SF-1 Inverse Agonist Transcriptional Assay

A common method to evaluate SF-1 inverse agonism is a cell-based reporter gene assay.

-

Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard conditions. The cells are co-transfected with two plasmids: one containing the full-length human SF-1 gene and another containing a luciferase reporter gene under the control of a promoter with multiple SF-1 response elements (SFREs).

-

Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound (e.g., in a 9-point dose-response series starting from 10 µM) or a vehicle control (DMSO) for 20-24 hours.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate (like luciferin) is added. The resulting luminescence, which is proportional to the transcriptional activity of SF-1, is measured using a luminometer.

-

Data Analysis: The luminescence signal from treated cells is compared to the vehicle control. A decrease in signal indicates inverse agonist activity. The data is plotted to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of SF-1's constitutive activity.

Potential Metabolic Pathways

While specific metabolic studies on this compound are not extensively documented, its metabolism can be inferred from studies on structurally similar 4-alkoxyphenols and other phenolic compounds. The primary site of metabolism for such compounds is the liver, involving Phase I and Phase II enzymatic reactions.

-

Phase I Metabolism: This phase typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes. For this compound, this could involve O-dealkylation of the heptyl chain to form hydroquinone, or hydroxylation on the aromatic ring or the alkyl chain.

-

Phase II Metabolism: The hydroxylated metabolites from Phase I are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).

The Biological Activity and Mechanism of Action of 4-Heptyloxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a member of the 4-alkoxyphenol class of organic compounds, has emerged as a molecule of significant interest across various scientific disciplines, including pharmacology, microbiology, and oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activities and mechanisms of action of this compound. It consolidates available quantitative data, details established and putative mechanisms of action, and provides insights into the experimental methodologies used to elucidate its biological profile. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

This compound is an aromatic ether characterized by a heptyloxy group attached to a phenol ring. Its structure imparts a lipophilic character that facilitates interaction with cellular membranes and intracellular targets, underpinning its diverse biological activities. This guide will delve into its established antibacterial and anticancer properties, as well as its activity as an endocrine disruptor through the modulation of nuclear receptor signaling.

Biological Activities of this compound

Antibacterial Activity

This compound has demonstrated notable antibacterial efficacy against a range of pathogenic bacteria, particularly those implicated in oral diseases.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Porphyromonas gingivalis | 0.10 mM | [1][2] |

| Slackia artemidis | 0.21 mM | [1][2] |

| Streptococcus sobrinus | 0.14 mM | [1][2] |

Anticancer Activity

Preliminary evidence suggests that this compound possesses anti-proliferative effects against various cancer cell lines. This activity is attributed to its ability to interfere with critical signaling pathways involved in cancer cell growth and survival.

Endocrine Disrupting Activity

This compound has been identified as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1). This interaction can modulate steroidogenesis and other SF-1-mediated physiological processes.

Table 2: Endocrine Disrupting Activity of this compound

| Target | Activity | IC50 | Reference |

| Steroidogenic Factor-1 (SF-1) | Selective Inverse Agonist | 50 - 100 nM | [3][4] |

Mechanisms of Action

Antibacterial Mechanism of Action

The primary antibacterial mechanism of this compound is believed to be the disruption of bacterial cell membrane integrity. Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed antibacterial mechanism of this compound.

Anticancer Mechanism of Action

The anticancer effects of this compound are hypothesized to involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By binding to and inhibiting EGFR, this compound may block downstream signaling cascades responsible for cell proliferation and survival.

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Mechanism of Endocrine Disruption

This compound acts as a selective inverse agonist of SF-1. This means it binds to the receptor and reduces its basal constitutive activity, thereby inhibiting the transcription of SF-1 target genes involved in steroidogenesis.

Caption: Mechanism of SF-1 inverse agonism by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Methodology:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Brain Heart Infusion broth for oral bacteria).

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Positive (no drug) and negative (no bacteria) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., anaerobically for P. gingivalis at 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Cell Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

-

Steroidogenic Factor-1 (SF-1) Inverse Agonist Assay (Reporter Gene Assay)

-

Principle: This assay measures the ability of a compound to inhibit the constitutive activity of the SF-1 receptor. A reporter gene (e.g., luciferase) is placed under the control of an SF-1 responsive element.

-

Methodology:

-

A suitable mammalian cell line (e.g., HEK293T) is co-transfected with an expression vector for human SF-1 and a reporter plasmid containing an SF-1 response element driving the expression of a reporter gene.

-

The transfected cells are then treated with various concentrations of this compound.

-

After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

A decrease in reporter gene activity in the presence of this compound indicates inverse agonist activity. The IC50 value is calculated from the dose-response curve.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Its multifaceted biological activity warrants further investigation to fully elucidate its mechanisms of action and to explore its therapeutic potential. Future research should focus on:

-

Comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

In vivo studies to evaluate its efficacy and safety in animal models.

-

Detailed investigation of its effects on a wider range of bacterial and cancer cell types.

-

Exploration of its potential synergistic effects when combined with existing therapeutic agents.

This guide provides a solid foundation for these future endeavors, summarizing the current knowledge and highlighting the key areas for further research and development.

References

- 1. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 4-Heptyloxyphenol as a Steroidogenic Factor-1 (SF-1) Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenic Factor-1 (SF-1), a constitutively active orphan nuclear receptor, is a master regulator of endocrine development and steroidogenesis. Its role in the pathophysiology of adrenal and gonadal diseases, including adrenocortical carcinoma, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of 4-Heptyloxyphenol (also known as AC-45594), a pioneering synthetic inverse agonist of SF-1. We will explore its discovery, mechanism of action, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers investigating SF-1 modulation and developing novel therapeutics targeting this critical transcription factor.

Introduction to Steroidogenic Factor-1 (SF-1)

Steroidogenic Factor-1 (SF-1), encoded by the NR5A1 gene, is a member of the nuclear receptor superfamily. Unlike typical nuclear receptors that are activated by a ligand, SF-1 exhibits high constitutive activity. It plays an indispensable role in the development and function of the adrenal glands, gonads, pituitary, and ventromedial hypothalamus. SF-1 binds to specific DNA response elements as a monomer to regulate the transcription of a host of target genes, including those encoding steroidogenic enzymes and proteins involved in hormone production.

The constitutive nature of SF-1 activity has made the discovery of inverse agonists, molecules that suppress this basal activity, a key strategy for therapeutic intervention in diseases driven by SF-1 overexpression or dysregulation.

This compound: A First-in-Class SF-1 Inverse Agonist

This compound was identified as the first synthetic inverse agonist of SF-1 through the screening of a chemical library of drug-like small molecules. This discovery provided a crucial tool for the pharmacological modulation of SF-1 and validated the feasibility of targeting its constitutive activity.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the inverse agonist activity of this compound against SF-1. The primary method for its identification and initial characterization was the Receptor Selection and Amplification Technology (R-SAT) assay.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (AC-45594) | R-SAT | NIH 3T3 | IC50 | 7.3 µM |

Note: Further quantitative data from orthogonal assays such as reporter gene assays or binding assays would be beneficial for a more comprehensive characterization of this compound's potency and efficacy.

Effect on SF-1 Target Gene Expression

Treatment with this compound has been shown to inhibit the expression of several known SF-1 target genes. This provides functional evidence of its inverse agonist activity in a physiological context. For example, in human adrenocortical H295R cells, this compound and its analogs have been demonstrated to down-regulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a critical component in steroid hormone synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides representative protocols for key experiments used in the characterization of SF-1 inverse agonists like this compound.

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify modulators of receptor activity. It leverages the principle that agonist activation of a receptor can lead to cell proliferation, while an inverse agonist will suppress the constitutive activity and thus, cell growth.

Principle: NIH 3T3 cells are co-transfected with an expression vector for human SF-1 and a reporter construct. The constitutive activity of SF-1 drives a low level of cell proliferation. Inverse agonists will inhibit this proliferation, which can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

Culture NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

For transfection in a 96-well plate format, seed cells at a density of 5,000 cells per well.

-

Prepare a transfection mixture containing an expression vector for full-length human SF-1 and a suitable reporter plasmid. Use a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubate the cells with the transfection mixture for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay medium (DMEM with reduced serum, e.g., 0.5% FBS).

-

After the transfection period, replace the medium with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control if available.

-

Incubate the cells with the compound for 72-96 hours.

-

-

Quantification of Cell Proliferation:

-

After the incubation period, quantify cell viability/proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

SF-1 Luciferase Reporter Gene Assay

This assay directly measures the transcriptional activity of SF-1 in response to a test compound.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing SF-1 response elements. Cells

In-Depth Technical Guide: Evaluating the Antibacterial Properties of 4-Heptyloxyphenol Against Oral Bacteria

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The oral cavity harbors a complex microbial ecosystem, and dysbiosis within this community can lead to prevalent diseases such as dental caries and periodontitis. The search for novel antimicrobial agents to combat oral pathogens is a significant area of research. This technical guide outlines a comprehensive framework for the in vitro evaluation of the antibacterial properties of 4-Heptyloxyphenol, a phenolic compound, against key oral bacteria. While specific studies on the efficacy of this compound against oral pathogens are not currently available in the public domain, this document provides the detailed experimental protocols and data presentation structures necessary to conduct such an investigation. The methodologies detailed herein cover the determination of minimum inhibitory and bactericidal concentrations, assessment of antibiofilm activity, and evaluation of cytotoxicity against human oral cells. Furthermore, this guide presents visual workflows and discusses the putative mechanism of action for phenolic compounds, providing a complete blueprint for the preclinical assessment of this compound as a potential oral antimicrobial agent.

Introduction

Oral diseases, primarily driven by bacterial biofilms known as dental plaque, represent a significant global health burden. Key pathogens such as Streptococcus mutans, a primary etiological agent of dental caries, and Porphyromonas gingivalis, a major contributor to periodontitis, are the focus of extensive research for targeted antimicrobial therapies. Phenolic compounds have garnered considerable interest due to their broad-spectrum antimicrobial activities.

This compound, a derivative of phenol, presents a chemical structure that suggests potential antibacterial efficacy. The lipophilicity of phenolic compounds is a key determinant of their antibacterial activity, with an optimal logarithm of the octanol/water partition coefficient (log P) of approximately 7.9 for activity against Streptococcus mutans and 5.5 for Fusobacterium nucleatum. The primary mechanism of action for phenolic compounds is believed to be the disruption of the lipid-protein interface of the bacterial cell membrane.

This guide provides a detailed roadmap for the comprehensive in vitro evaluation of this compound against a panel of clinically relevant oral bacteria. The following sections detail the requisite experimental protocols, data presentation formats, and visual representations of experimental workflows.

Quantitative Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing the experimental findings for this compound.

Table 1: Planktonic Susceptibility Testing of this compound against Oral Bacteria

| Oral Pathogen | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Streptococcus mutans | Positive | ||

| Streptococcus sobrinus | Positive | ||

| Streptococcus salivarius | Positive | ||

| Streptococcus sanguinis | Positive | ||

| Enterococcus faecalis | Positive | ||

| Lactobacillus paracasei | Positive | ||

| Porphyromonas gingivalis | Negative | ||

| Aggregatibacter actinomycetemcomitans | Negative | ||

| Fusobacterium nucleatum | Negative |

Table 2: Antibiofilm Activity of this compound against Oral Bacteria

| Oral Pathogen | Biofilm Inhibition (%) at MIC | Biofilm Inhibition (%) at 1/2 MIC | Biofilm Eradication (%) at 4x MIC |

| Streptococcus mutans | |||

| Porphyromonas gingivalis | |||

| Aggregatibacter actinomycetemcomitans |

Table 3: Cytotoxicity of this compound on Human Gingival Fibroblasts (HGFs)

| Concentration (µg/mL) | Cell Viability (%) | Cytotoxicity Classification |

| 0 (Control) | 100 | Non-cytotoxic |

Cytotoxicity Classification: >90% cell viability = Non-cytotoxic; 60-90% = Mildly cytotoxic; 30-60% = Moderately cytotoxic; <30% = Severely cytotoxic.

Experimental Protocols

The following are detailed protocols for the essential in vitro assays to determine the antibacterial, antibiofilm, and cytotoxic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate bacterial growth medium.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile bacterial growth medium into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

-

Inoculum Preparation: Culture the test oral bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic, depending on the bacterium).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation and eradicate established biofilms.

Protocol:

-

Biofilm Formation: Grow oral bacteria in a suitable medium in a 96-well flat-bottom microtiter plate. For inhibition assays, add varying concentrations of this compound along with the bacterial inoculum. For eradication assays, allow the biofilm to form for 24-48 hours before adding the compound.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

-

Fixation: Fix the biofilms with methanol for 15 minutes.

-

Staining: Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 590 nm using a microplate reader. The percentage of inhibition or eradication is calculated relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound on mammalian cells, such as human gingival fibroblasts (HGFs).

Protocol:

-

Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of this compound. Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualization of Methodologies and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical framework for evaluating this compound.

Putative Mechanism of Action

While the specific molecular targets of this compound in oral bacteria have not been elucidated, the mechanism of action for phenolic compounds, in general, is attributed to their interaction with the bacterial cell membrane. As nonionic surface-active agents, they are thought to disrupt the lipid-protein interface, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The length of the alkyl chain in alkoxy phenols influences their lipophilicity, which in turn affects their ability to partition into the bacterial membrane.

Further studies, such as membrane potential assays, membrane permeability assays using fluorescent probes, and electron microscopy, would be necessary to confirm this mechanism for this compound.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro evaluation of this compound as a potential antibacterial agent against oral pathogens. The detailed protocols for determining MIC, MBC, antibiofilm activity, and cytotoxicity are essential for generating the foundational data required for further drug development. The provided templates for data presentation and visual workflows aim to streamline the research process.

Crucially, future research must be conducted to generate specific data on the efficacy of this compound against a diverse panel of oral bacteria. Should the in vitro data prove promising, subsequent studies should focus on elucidating the precise mechanism of action, evaluating its efficacy in multi-species biofilm models that more closely mimic the oral environment, and assessing its in vivo safety and efficacy in appropriate animal models of oral diseases. The systematic application of the methodologies outlined in this guide will be instrumental in determining the therapeutic potential of this compound in oral healthcare.

Applications of 4-Heptyloxyphenol in Materials Science and Liquid Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound belonging to the 4-alkoxyphenol class, characterized by a heptyl ether group attached to a phenol ring. Its molecular structure, consisting of a rigid aromatic core and a flexible alkyl chain, makes it a valuable precursor and component in the synthesis of advanced materials, most notably liquid crystals. This technical guide provides an in-depth overview of the applications of this compound in materials science, with a particular focus on its role in the field of liquid crystals. The document details its synthesis, physical properties, and its utility in the formulation of liquid crystal mixtures and polymer-dispersed liquid crystal (PDLC) technologies.

Core Concepts in Liquid Crystal Science

Liquid crystals represent a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] Molecules that form liquid crystal phases, known as mesogens, possess a degree of orientational order but lack long-range positional order.[1] The liquid crystalline phase, or mesophase, is typically observed within a specific temperature range between the solid and isotropic liquid states.

Key mesophases relevant to the applications of this compound and its derivatives include:

-

Nematic (N) Phase: The least ordered liquid crystal phase, where the molecules have a long-range orientational order (tend to point in the same direction, defined by a director), but no positional order.

-

Smectic (Sm) Phase: In addition to orientational order, molecules in the smectic phase exhibit a degree of positional order, arranging themselves in layers.

The transition between these phases occurs at specific temperatures and is a critical characteristic of a liquid crystalline material. The design and synthesis of new liquid crystal molecules often involve modifying their molecular structure, such as by altering terminal alkyl chains, to control these transition temperatures and other physical properties.

Synthesis of this compound

The primary method for the synthesis of this compound and other 4-alkoxyphenols is the Williamson ether synthesis . This well-established organic reaction involves the reaction of an alcohol with an alkyl halide in the presence of a base to form an ether.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Hydroquinone

-

1-Bromoheptane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (HCl, dilute solution for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

Add a base, such as potassium carbonate (2 equivalents) or sodium hydroxide (1 equivalent), to the solution to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide.

-

Alkylation: Add 1-bromoheptane (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., potassium bromide) has formed, remove it by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash it with water. Neutralize any excess base by washing with a dilute solution of hydrochloric acid.

-

Wash the organic layer with a brine solution.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and evaporate the solvent to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for this compound.

Physicochemical and Liquid Crystalline Properties

The length of the alkyl chain in 4-alkoxyphenols plays a crucial role in determining their mesomorphic properties. Generally, as the alkyl chain length increases, the melting point tends to decrease, and the stability of the mesophase is enhanced. For instance, in the homologous series of 4-n-alkoxy-4'-cyanobiphenyls (nOCB), the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) shows an odd-even effect, where homologues with an odd number of carbon atoms in the alkoxy chain have different transition temperatures than those with an even number.

A structurally related compound, 4-n-heptyloxy-4´-cyanobiphenyl (7OCB) , which incorporates the 4-heptyloxyphenyl group, exhibits liquid crystalline behavior. Its phase transition temperatures have been reported as:

-

Crystal to Nematic (T_CN): 53.5 °C

-

Nematic to Isotropic (T_NI): 75.0 °C[2]

This data suggests that the 4-heptyloxy group is effective in promoting a nematic liquid crystal phase within a useful temperature range.

Quantitative Data for a Related 4-Heptyloxy Compound

| Compound Name | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4-n-heptyloxy-4´-cyanobiphenyl (7OCB) | 53.5[2] | 75.0[2] |

Applications in Materials Science

The primary application of this compound in materials science is as a synthon for the creation of more complex liquid crystal molecules. The terminal hydroxyl group provides a reactive site for esterification or etherification, allowing for the attachment of other molecular fragments to build molecules with desired mesomorphic and physical properties.

Polymer Dispersed Liquid Crystals (PDLCs)

One of the significant applications of liquid crystals derived from precursors like this compound is in Polymer Dispersed Liquid Crystals (PDLCs) . PDLCs are composite materials consisting of micro-sized droplets of a liquid crystal dispersed within a solid polymer matrix. These materials can be switched between a light-scattering (opaque) state and a transparent state by the application of an electric field.

Fabrication of PDLC Films:

The most common method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS) .

Experimental Protocol: Preparation of a PDLC Film (General)

Materials:

-

Nematic liquid crystal mixture (e.g., containing derivatives of this compound)

-

Photopolymerizable monomer (e.g., an acrylate monomer)

-

Cross-linking agent

-

Photoinitiator

-

Two transparent conducting substrates (e.g., indium tin oxide (ITO) coated glass)

-

Spacers of a defined thickness

Procedure:

-

Preparation of the Precursor Mixture: A homogeneous mixture of the liquid crystal, monomer, cross-linking agent, and photoinitiator is prepared.

-

Cell Assembly: The precursor mixture is sandwiched between two transparent conducting substrates separated by spacers to control the film thickness.

-

Photopolymerization: The cell is exposed to ultraviolet (UV) light to initiate the polymerization of the monomer.

-

Phase Separation: As the polymer network forms, the liquid crystal becomes immiscible and separates into microdroplets within the polymer matrix. The size and morphology of these droplets are influenced by factors such as the curing temperature, UV intensity, and the composition of the precursor mixture.

PDLC Switching Mechanism

Caption: Switching mechanism of a Polymer Dispersed Liquid Crystal (PDLC) device.

In the "OFF" state (no applied voltage), the liquid crystal directors within the droplets are randomly oriented. This mismatch in the refractive indices between the liquid crystal droplets and the polymer matrix causes strong scattering of incident light, resulting in a translucent or opaque appearance.

When a voltage is applied across the film, the liquid crystal directors align with the electric field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, light can pass through the film with minimal scattering, leading to a transparent state.

Characterization Techniques

The mesomorphic and physical properties of liquid crystals derived from this compound are typically characterized using a variety of analytical techniques:

-

Polarized Optical Microscopy (POM): Used to observe the textures of different liquid crystal phases, which are characteristic of the molecular arrangement.

-

Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the phase transition temperatures and the associated enthalpy changes.

-

Dielectric Spectroscopy: Measures the dielectric permittivity and dielectric loss of the material as a function of frequency. This is crucial for determining the dielectric anisotropy (Δε), a key parameter for electro-optical applications. A positive Δε is required for many display modes where the liquid crystal molecules align parallel to an applied electric field.

Conclusion

This compound serves as a fundamental building block in the synthesis of advanced materials, particularly liquid crystals. Its molecular structure, featuring a rigid aromatic core and a flexible heptyloxy chain, is conducive to the formation of mesophases. While specific data on the liquid crystalline properties of pure this compound are limited, the behavior of its derivatives, such as 4-n-heptyloxy-4´-cyanobiphenyl, demonstrates the utility of the 4-heptyloxyphenyl moiety in creating materials with stable nematic phases. The primary application of this compound is as a precursor for more complex liquid crystal molecules that are, in turn, utilized in technologies like PDLC films for smart windows, privacy screens, and other light-modulating devices. The synthesis of these materials is readily achieved through established methods like the Williamson ether synthesis, and their properties can be tailored through further chemical modification. Future research into the specific mesomorphic and dielectric properties of this compound and its simple derivatives could further elucidate its potential for direct use in liquid crystal formulations.

References

The Lynchpin of Liquid Crystals: A Technical Guide to 4-Heptyloxyphenol

An in-depth exploration into the synthesis, properties, and pivotal role of 4-heptyloxyphenol in the development of advanced liquid crystalline materials.

Prepared for researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of this compound as a crucial precursor for liquid crystals. This document details the chemical characteristics of this compound, outlines the synthesis of a representative liquid crystal, 4'-heptyloxy-4-cyanobiphenyl, and presents its mesomorphic properties.

Introduction to this compound

This compound is an organic compound belonging to the 4-alkoxyphenol family. These molecules are characterized by a phenol group with an alkoxy substituent at the para position. The presence of a flexible alkyl chain (the heptyloxy group) and a reactive phenol group makes this compound an ideal building block for the synthesis of calamitic (rod-shaped) liquid crystals. The molecular structure of these resulting liquid crystals, with their rigid core and flexible tails, is fundamental to their ability to form mesophases, the state of matter between a conventional liquid and a solid crystal.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in liquid crystal synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.30 g/mol |

| Appearance | White to light beige crystalline powder[1][2] |

| Melting Point | 60-63 °C[2] |

| Boiling Point | 312 °C[3] |

| Solubility | Insoluble in water[3] |

| CAS Number | 13037-86-0[1][2][3] |

Synthesis of a Representative Liquid Crystal: 4'-Heptyloxy-4-cyanobiphenyl

The synthesis of liquid crystals from this compound typically involves a multi-step process. A common strategy is to first synthesize the core biphenyl structure and then introduce the desired alkoxy chain. Here, we outline a representative synthesis for 4'-heptyloxy-4-cyanobiphenyl, a well-characterized nematic liquid crystal.

The overall synthesis can be envisioned as a two-part process: the creation of the cyanobiphenyl core with a reactive hydroxyl group, followed by the attachment of the heptyloxy tail.

Synthesis of the Intermediate: 4'-Hydroxy-4-cyanobiphenyl

A common route to 4'-hydroxy-4-cyanobiphenyl involves the Suzuki-Miyaura coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic rings.

Experimental Protocol: Synthesis of 4'-Hydroxy-4-cyanobiphenyl (via Suzuki-Miyaura Coupling - Illustrative)

-

Reaction Setup: In a round-bottom flask, 4-bromophenol (1 equivalent), 4-cyanophenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) are combined in a suitable solvent system, typically a mixture of toluene, ethanol, and water.

-

Base Addition: An aqueous solution of a base, such as sodium carbonate (2 equivalents), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4'-hydroxy-4-cyanobiphenyl.

Williamson Ether Synthesis: Attaching the Heptyloxy Tail

With the 4'-hydroxy-4-cyanobiphenyl intermediate in hand, the final step is to attach the heptyloxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Experimental Protocol: Synthesis of 4'-Heptyloxy-4-cyanobiphenyl

-

Reaction Setup: To a solution of 4'-hydroxy-4-cyanobiphenyl (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base such as potassium carbonate (1.5 equivalents) is added.

-

Addition of Alkyl Halide: 1-Bromoheptane (1.2 equivalents) is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux for 8-12 hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to give the final product, 4'-heptyloxy-4-cyanobiphenyl.

Mesomorphic Properties and Characterization

The liquid crystalline properties of 4'-heptyloxy-4-cyanobiphenyl are characterized by its phase transition temperatures and the associated enthalpy changes, which are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

| Transition | Temperature (°C) | Enthalpy Change (ΔH) |

| Crystal to Nematic (K → N) | 53.5 | Data not available in search results |

| Nematic to Isotropic (N → I) | 75.0 | Data not available in search results |

| (Data from Frontier Orbital and Conformational Analysis of a Nematic Liquid Crystal: 4-n-heptyloxy-4´-cyanobiphenyl) |

The nematic phase of 4'-heptyloxy-4-cyanobiphenyl is characterized by long-range orientational order of the molecules, which is responsible for its anisotropic properties and its utility in display technologies.

Visualizing the Synthesis and Logic

To better illustrate the relationships and workflows in the synthesis of liquid crystals from this compound, the following diagrams are provided.

Caption: General workflow for liquid crystal synthesis from this compound.

Caption: Key steps in the Suzuki-Miyaura coupling for biphenyl core synthesis.

Caption: Williamson ether synthesis for the attachment of the heptyloxy group.

Conclusion

This compound serves as a versatile and indispensable precursor in the synthesis of liquid crystalline materials. Its chemical structure allows for the systematic design and synthesis of molecules with tailored mesomorphic properties. The synthesis of 4'-heptyloxy-4-cyanobiphenyl exemplifies a common synthetic strategy, and its well-defined liquid crystalline phases highlight the importance of the 4-alkoxyphenol moiety in inducing mesomorphism. Further research into derivatives of this compound will undoubtedly continue to yield novel liquid crystals with applications in advanced materials and therapeutics.

References

4-Heptyloxyphenol: A Synthetic Compound with Environmental Presence

A Technical Review on the Origins and Properties of 4-Heptyloxyphenol

Executive Summary